molecular formula C12H18ClN3O2 B1389064 3-(4-Pyridin-2-YL-piperazin-1-YL)-propionic acid hydrochloride CAS No. 1185293-81-5

3-(4-Pyridin-2-YL-piperazin-1-YL)-propionic acid hydrochloride

Cat. No.: B1389064
CAS No.: 1185293-81-5
M. Wt: 271.74 g/mol
InChI Key: AJRWRCNAMHCZHD-UHFFFAOYSA-N
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Description

3-(4-Pyridin-2-YL-piperazin-1-YL)-propionic acid hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is known for its unique structure, which includes a pyridine ring and a piperazine moiety connected by a propionic acid chain. The hydrochloride salt form enhances its solubility in water, making it more suitable for biological and chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Pyridin-2-YL-piperazin-1-YL)-propionic acid hydrochloride typically involves the following steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of pyridine-2-amine with piperazine in the presence of a suitable solvent such as ethanol or methanol. This reaction is usually carried out under reflux conditions to ensure complete conversion.

    Addition of Propionic Acid: The resulting piperazine derivative is then reacted with propionic acid or its derivatives (such as propionyl chloride) to form the desired product. This step may require the use of a catalyst like triethylamine to facilitate the reaction.

    Hydrochloride Salt Formation: Finally, the free base form of the compound is converted to its hydrochloride salt by treatment with hydrochloric acid. This step enhances the compound’s solubility and stability.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-(4-Pyridin-2-YL-piperazin-1-YL)-propionic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyridine or piperazine rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridine or piperazine derivatives.

Scientific Research Applications

3-(4-Pyridin-2-YL-piperazin-1-YL)-propionic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme interactions and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Pyridin-2-YL-piperazin-1-YL)-propionic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    4-(Pyridin-2-YL)-piperazine: Lacks the propionic acid chain, resulting in different chemical properties and biological activities.

    3-(4-Pyridin-2-YL-piperazin-1-YL)-butanoic acid: Similar structure but with an additional carbon in the acid chain, which may affect its reactivity and solubility.

Uniqueness

3-(4-Pyridin-2-YL-piperazin-1-YL)-propionic acid hydrochloride is unique due to its specific combination of a pyridine ring, piperazine moiety, and propionic acid chain. This structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

3-(4-pyridin-2-ylpiperazin-1-yl)propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2.ClH/c16-12(17)4-6-14-7-9-15(10-8-14)11-3-1-2-5-13-11;/h1-3,5H,4,6-10H2,(H,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJRWRCNAMHCZHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC(=O)O)C2=CC=CC=N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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